1,2-Dihydro-Betamethason-17-valerat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Dihydro Betamethasone 17-Valerate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations to treat various inflammatory skin conditions such as eczema and psoriasis. The compound is a derivative of betamethasone, modified to enhance its therapeutic efficacy and stability .

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

1,2-Dihydro Betamethasone 17-Valerate is predominantly employed in the treatment of inflammatory skin disorders such as:

- Eczema and Dermatitis : It effectively reduces symptoms like redness, swelling, and itching associated with these conditions. Clinical studies show that topical formulations can significantly alleviate symptoms within a few days of application .

- Psoriasis : The compound is often combined with vitamin D analogs for enhanced efficacy. A study demonstrated that using a combination of betamethasone valerate and calcipotriene yielded better results than either treatment alone .

- Vitiligo : Research has compared the efficacy of betamethasone valerate cream against a combination therapy with oral simvastatin. Results indicated that while both treatments were effective, the combination therapy showed superior results in repigmentation .

Pharmacokinetics and Efficacy Studies

Research on the pharmacokinetics of 1,2-Dihydro Betamethasone 17-Valerate reveals important insights into its absorption and elimination:

- Absorption Studies : A study involving the topical application of betamethasone 17-valerate showed that it achieved maximum plasma concentrations significantly lower than oral administration, indicating a localized effect with minimal systemic absorption .

- Isomerization Stability : Investigations into the stability of betamethasone 17-valerate in topical formulations highlighted the influence of emulsifiers on isomerization rates. This is crucial for maintaining drug efficacy over time .

Comparative Efficacy Studies

Several studies have been conducted to compare the effectiveness of betamethasone valerate with other treatments:

- Topical vs. Systemic Treatments : In a clinical trial involving patients with moderate to severe psoriasis, topical betamethasone valerate was found to be as effective as systemic treatments, providing significant symptom relief without the associated systemic side effects .

Case Study 1: Treatment of Eczema

A double-blind study assessed the effectiveness of betamethasone valerate ointment in patients suffering from eczema. Patients applied the ointment twice daily for four weeks, resulting in a significant reduction in the Eczema Area Severity Index (EASI) scores compared to baseline measurements.

Case Study 2: Vitiligo Management

In a randomized controlled trial involving eighty-eight participants with vitiligo, those treated with betamethasone valerate alone showed moderate improvement after twelve weeks. However, those receiving a combination treatment with simvastatin exhibited marked improvement in skin repigmentation scores .

Data Table: Summary of Key Applications

Wirkmechanismus

Target of Action

1,2-Dihydro Betamethasone 17-Valerate, a synthetic adrenocorticosteroid, primarily targets glucocorticoid receptors . These receptors play a crucial role in the regulation of inflammation, immune responses, and various cellular functions .

Mode of Action

Upon binding to its target, 1,2-Dihydro Betamethasone 17-Valerate exerts its effects by controlling the rate of protein synthesis, depressing the migration of polymorphonuclear leukocytes and fibroblasts, and reversing capillary permeability and lysosomal stabilization at the cellular level . This interaction results in the prevention or control of inflammation .

Biochemical Pathways

The compound suppresses the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites - prostaglandin, leukotriene, platelet-activating factor and reduced production of interleukins, TNF-α, GM-CSF . These actions affect various biochemical pathways, leading to decreased inflammation and immune response .

Pharmacokinetics

The extent of percutaneous absorption of 1,2-Dihydro Betamethasone 17-Valerate is determined by many factors including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . The compound is metabolized in the liver and excreted in the urine . The time to peak serum concentration after intravenous administration is between 10 to 36 minutes, and the elimination half-life is approximately 6.5 hours .

Result of Action

The molecular and cellular effects of 1,2-Dihydro Betamethasone 17-Valerate’s action include the relief of pruritic and inflammatory symptoms of corticosteroid-responsive dermatoses . It also has immunosuppressive properties, making it useful in managing several disease states including autoimmune disorders .

Action Environment

The action, efficacy, and stability of 1,2-Dihydro Betamethasone 17-Valerate can be influenced by various environmental factors. For instance, the use of occlusive dressings with topical steroids significantly increases the absorption, thereby increasing the risk for adverse effects . Furthermore, the integrity of the skin (intact vs abraded) can also affect the extent of percutaneous absorption .

Biochemische Analyse

Biochemical Properties

1,2-Dihydro Betamethasone 17-Valerate is a synthetic glucocorticoid ester . It is the 17-valerate ester of betamethasone . Betamethasone valerate is often used to treat mild eczema with good efficacy and lower incidence of steroid-induced adverse effects due to its lower potency compared to other glucocorticoids .

Cellular Effects

1,2-Dihydro Betamethasone 17-Valerate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

1,2-Dihydro Betamethasone 17-Valerate exerts its effects at the molecular level through a variety of mechanisms. It binds to a specific intracellular receptor, resulting in the modulation of multiple gene transcription, which causes the suppression of the production of inflammatory mediators like leukotrienes and prostaglandins and the inhibition of inflammatory cells recruitment into the skin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dihydro Betamethasone 17-Valerate have been observed to change over time. For example, it has been found that the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 1,2-Dihydro Betamethasone 17-Valerate have been observed to vary with different dosages . For instance, maternal body weight gain was significantly reduced at 0.01 mg/kg bw .

Metabolic Pathways

1,2-Dihydro Betamethasone 17-Valerate is involved in several metabolic pathways. It is converted to betamethasone 21-valerate and then betamethasone .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro Betamethasone 17-Valerate typically involves the esterification of betamethasone with valeric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 1,2-Dihydro Betamethasone 17-Valerate is scaled up using large reactors and automated systems. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Quality control measures are implemented to monitor the purity and potency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dihydro Betamethasone 17-Valerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups in the compound, altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Betamethasone 17-Valerate: A closely related compound with similar anti-inflammatory properties but different pharmacokinetic profiles.

Betamethasone Dipropionate: Another derivative of betamethasone with enhanced potency due to the presence of two ester groups.

Hydrocortisone: A naturally occurring glucocorticoid with lower potency compared to synthetic derivatives

Uniqueness

1,2-Dihydro Betamethasone 17-Valerate is unique due to its specific structural modifications, which enhance its stability and therapeutic efficacy. The compound’s ability to penetrate the skin and exert localized effects makes it particularly valuable in dermatological applications .

Eigenschaften

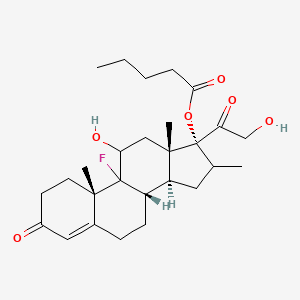

IUPAC Name |

[(8S,10S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h13,16,19-21,29,31H,5-12,14-15H2,1-4H3/t16?,19-,20-,21?,24-,25-,26?,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEYXUARKUPLOZ-GEOKMHBASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1(C(C[C@@H]2[C@@]1(CC(C3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39FO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.